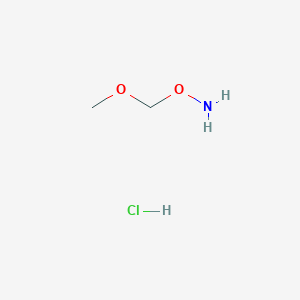![molecular formula C12H9ClN2O B12975342 4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12975342.png)
4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring, with a chlorine atom at the 4th position and a methoxy group at the 8th position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-nitroaniline with 2-methoxyaniline under acidic conditions to form the intermediate quinoxaline derivative. This intermediate is then subjected to cyclization with pyrrole in the presence of a suitable catalyst, such as palladium on carbon, to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group at the 8th position can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction Reactions: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: 4-Amino-8-methoxypyrrolo[1,2-a]quinoxaline or 4-Thio-8-methoxypyrrolo[1,2-a]quinoxaline.
Oxidation Reactions: 4-Chloro-8-hydroxyquinoxaline or 4-Chloro-8-quinoxalinone.
Reduction Reactions: 4-Chloro-8-methoxydihydroquinoxaline.
Aplicaciones Científicas De Investigación
4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Biology: It is used as a probe to study the binding interactions with DNA and proteins.
Materials Science: It is explored for its electronic properties and potential use in organic semiconductors.
Pharmacology: It is studied for its potential as an antimicrobial and antiviral agent.
Mecanismo De Acción
The mechanism of action of 4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets, such as kinases and DNA. The compound binds to the active site of kinases, inhibiting their activity and thereby blocking the signaling pathways that promote cell proliferation. Additionally, its interaction with DNA can lead to the disruption of DNA replication and transcription processes, contributing to its anticancer and antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-8-methylpyrrolo[1,2-a]quinoxaline
- 4-Chloro-8-hydroxypyrrolo[1,2-a]quinoxaline
- 4-Chloro-8-quinoxalinone
Uniqueness
4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline is unique due to the presence of both a chlorine atom and a methoxy group, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C12H9ClN2O |
|---|---|
Peso molecular |
232.66 g/mol |
Nombre IUPAC |
4-chloro-8-methoxypyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C12H9ClN2O/c1-16-8-4-5-9-11(7-8)15-6-2-3-10(15)12(13)14-9/h2-7H,1H3 |
Clave InChI |
TZHBQEVGDOGPAO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(C3=CC=CN32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-7-azaspiro[4.4]nonan-3-ol](/img/structure/B12975264.png)
![2-Bromo-1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone](/img/structure/B12975272.png)








![6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12975328.png)



